molecular formula C22H24F3N5O B2674557 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1172409-61-8

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2674557
CAS RN: 1172409-61-8
M. Wt: 431.463
InChI Key: IJPHZBGTCVJYGL-UHFFFAOYSA-N
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Description

The compound “2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Scientific Research Applications

Discovery and Clinical Candidacy

K. Shibuya et al. (2018) identified a closely related compound, "2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)" as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound exhibited enhanced aqueous solubility and improved oral absorption, suggesting potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticancer Activity

Lingaiah Boddu et al. (2018) synthesized a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides and evaluated their in vitro anticancer activity against various human cancer cell lines. Among these compounds, some showed significant activity, highlighting the potential of benzimidazole piperazine derivatives in anticancer treatment (Boddu et al., 2018).

Anthelmintic Evaluation

P. S. Kumar and J. Sahoo (2014) explored the anthelmintic activity of novel synthesized compounds containing the benzimidazole ring. These compounds showed promising anthelmintic activity compared to standard drugs, indicating the potential for developing new treatments against parasitic worm infections (Kumar & Sahoo, 2014).

Biological Investigations

Nirmal M. Chhatriwala et al. (2014) synthesized novel piperazine-based heterocycles and evaluated their biological efficacy against various microbial strains. The study revealed that some derivatives exhibited moderate to good bioefficacies, demonstrating the potential for developing new antimicrobial agents (Chhatriwala et al., 2014).

Antidiabetic Compounds

G. Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents through structure-activity relationship studies. These compounds showed a significant increase in insulin secretion, pointing towards potential therapeutic applications in diabetes management (Le Bihan et al., 1999).

Future Directions

Imidazole has a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great potential for the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N5O/c1-28-19-5-3-2-4-18(19)27-20(28)14-29-10-12-30(13-11-29)15-21(31)26-17-8-6-16(7-9-17)22(23,24)25/h2-9H,10-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPHZBGTCVJYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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